Irgacure 754
Overview
Description
Irgacure 754 is a liquid photoinitiator primarily employed to initiate the photo polymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional vinyl monomers. It strikes a balance between low residual odor, minimal emissions after curing, and efficient polymerization .
Chemical Reactions Analysis
Upon exposure to UV or visible light, this compound undergoes photolysis, leading to the generation of reactive species (such as radicals). These species initiate the polymerization process by crosslinking the unsaturated bonds in acrylates and other monomers. The specific reactions involve the cleavage of the photoinitiator molecule and subsequent interaction with the polymer matrix .
Scientific Research Applications
Photoinitiation in Polymerization
Irgacure, including variants like Irgacure 754, is primarily known for its efficiency as a photoinitiator for vinyl polymerization. Research conducted by Fouassier and Merlin (1980) using nanosecond spectroscopy techniques has provided crucial insights into the photophysical processes in the excited states of Irgacure. This study highlighted the evolution of radicals produced after laser excitation, recorded absorption spectra, and calculated lifetimes and quenching rate constants, offering valuable information about the photoinitiation process in polymerization (Fouassier & Merlin, 1980).
Biomedical and Tissue Engineering Applications
This compound is also notable in the field of biomedical and tissue engineering. Coimbra et al. (2008) focused on the solubility of Irgacure® 2959, a related photoinitiator, in supercritical carbon dioxide. The study's results are significant for this compound as well, considering the similar applications in photopolymerization of polymers and copolymers intended for biomedical use. This research underpins the potential of using Irgacure in radical polymerization reactions carried out in supercritical CO2, which could be beneficial for dispersion and precipitation polymerizations, or in developing interpenetrating polymer networks (IPNs) (Coimbra et al., 2008).
Drug Delivery Systems
In the realm of drug delivery systems, the impact of photoinitiators, including Irgacure variants, on the drug release behavior of hydrogels has been investigated. Şenol and Akyol (2018) researched hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA), employing different photo-initiators like Irgacure 2959. This study provides insights that can be extrapolated to the use of this compound in similar contexts. It emphasizes the importance of photo-initiators in modulating the release rate and amount of pharmaceuticals in drug delivery systems (Şenol & Akyol, 2018).
Cytocompatibility in Biomedical Applications
The cytocompatibility of Irgacure with various cell lines is a crucial factor in its application in biomedical engineering. Williams et al. (2005) evaluated the cellular toxicity of ultraviolet-sensitive photoinitiators, including Irgacure 2959, on multiple cell populations. This study's findings are relevant for understanding the compatibility of this compound in similar biomedical applications. It highlights the minimal toxicity of certain Irgacure variants across a range of mammalian cell types and species, indicating its potential suitability for biocompatible photopolymerizing systems in biomedical implants (Williams et al., 2005).
Properties
IUPAC Name |
2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-17(15-7-3-1-4-8-15)19(23)26-13-11-25-12-14-27-20(24)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCEWASVZHBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905009 | |
Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211510-16-6 | |
Record name | 2-[2-Oxo-2-phenyl-acetoxy-ethoxy]ethyl 2-oxo-2-phenylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211510-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211510166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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